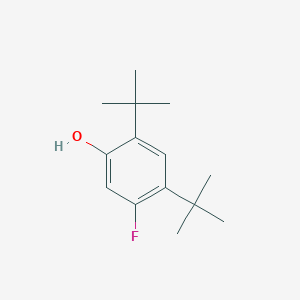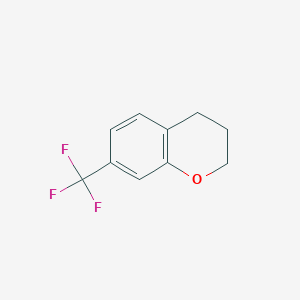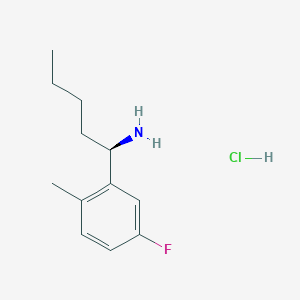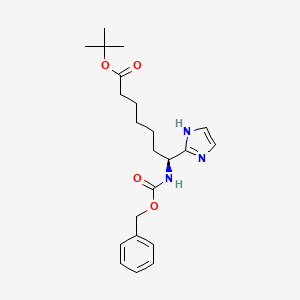
Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate is a complex organic compound that features an imidazole ring, a benzyloxycarbonyl group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of an amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction of the imidazole ring can yield various hydrogenated derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring can interact with enzyme active sites, making the compound a potential enzyme inhibitor.
Medicine
Drug Development: The compound’s structure is similar to that of certain pharmaceutical agents, making it a candidate for drug development.
Industry
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyloxycarbonyl group can undergo hydrolysis, releasing active amines that interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Benzyl Carbamate: Contains the benzyloxycarbonyl group but lacks the imidazole ring.
Tert-butyl Ester: Contains the tert-butyl ester group but lacks the other functional groups.
Uniqueness
Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C22H31N3O4 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
tert-butyl (7S)-7-(1H-imidazol-2-yl)-7-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C22H31N3O4/c1-22(2,3)29-19(26)13-9-5-8-12-18(20-23-14-15-24-20)25-21(27)28-16-17-10-6-4-7-11-17/h4,6-7,10-11,14-15,18H,5,8-9,12-13,16H2,1-3H3,(H,23,24)(H,25,27)/t18-/m0/s1 |
InChI-Schlüssel |
QLJCZVDPQQJJOH-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CCCCC[C@@H](C1=NC=CN1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCC(C1=NC=CN1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


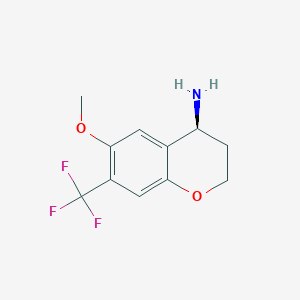
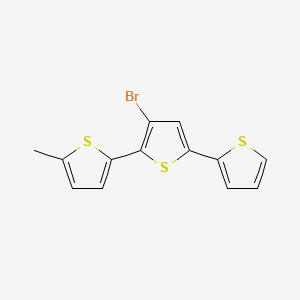
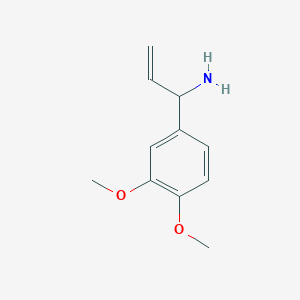


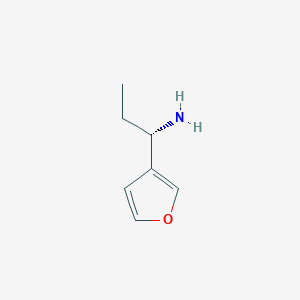
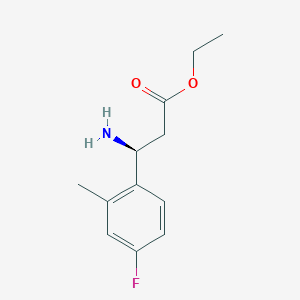
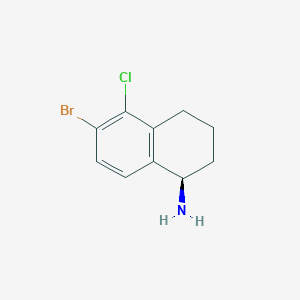
![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)
![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)

